2-(1-methyl-1H-pyrazol-5-yl)-1-(9H-xanthene-9-carbonyl)piperidine
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Overview
Description
2-(1-methyl-1H-pyrazol-5-yl)-1-(9H-xanthene-9-carbonyl)piperidine is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)-1-(9H-xanthene-9-carbonyl)piperidine typically involves multi-step organic reactions. The starting materials often include 2-methylpyrazole, piperidine, and 9H-xanthene. The synthetic route may involve:
Formation of the Pyrazole-Piperidine Intermediate: This step involves the reaction of 2-methylpyrazole with piperidine under controlled conditions, often using a base such as sodium hydride.
Coupling with 9H-xanthene: The intermediate is then coupled with 9H-xanthene using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazol-5-yl)-1-(9H-xanthene-9-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-methyl-1H-pyrazol-5-yl)-1-(9H-xanthene-9-carbonyl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of interest in pharmacological studies.
Industry
In the industrial sector, this compound is used in the development of new materials. Its properties can be harnessed to create advanced polymers and other materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)-1-(9H-xanthene-9-carbonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-pyrazol-5-yl)-1-(9H-xanthene-9-carbonyl)piperidine: shares similarities with other compounds containing pyrazole, piperidine, and xanthene moieties.
4-Iodobenzoic acid: Another compound with a complex structure used in various chemical reactions.
2-Fluorodeschloroketamine:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-(2-methylpyrazol-3-yl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-25-18(13-14-24-25)19-10-6-7-15-26(19)23(27)22-16-8-2-4-11-20(16)28-21-12-5-3-9-17(21)22/h2-5,8-9,11-14,19,22H,6-7,10,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHGFICIPFBJAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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